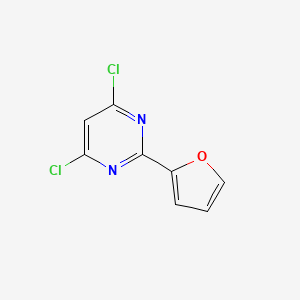

4,6-Dichloro-2-(furan-2-yl)pyrimidine

Description

4,6-Dichloro-2-(furan-2-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine This compound features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and a furan ring at the 2 position

Properties

IUPAC Name |

4,6-dichloro-2-(furan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPHBCSNAAUQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Hydroxypyrimidine Precursors

A common route to 4,6-dichloro-2-(furan-2-yl)pyrimidine involves the chlorination of 4,6-dihydroxypyrimidine derivatives. In this method, the hydroxyl groups at the 4- and 6-positions are replaced with chlorine using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, 2-(furan-2-yl)pyrimidine-4,6-diol is refluxed with excess POCl₃ in the presence of a catalytic amine (e.g., N,N-dimethylaniline) at 110–120°C for 8–12 hours. The reaction proceeds via a two-step mechanism: initial protonation of the hydroxyl groups by POCl₃, followed by nucleophilic displacement of the activated intermediates by chloride ions. Yields typically range from 65% to 78%, with purity dependent on recrystallization solvents such as ethyl acetate or hexane.

Optimization of Chlorination Conditions

Recent advancements highlight the role of solvent systems in improving selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dichloroethane enhance reaction rates by stabilizing transition states, while reducing side reactions such as furan ring decomposition. For instance, substituting toluene with DMF in POCl₃-mediated chlorination increases yields to 82% by minimizing thermal degradation of the furan moiety.

Suzuki-Miyaura Cross-Coupling with Furan Boronic Acids

Palladium-Catalyzed Coupling

An alternative approach employs Suzuki-Miyaura cross-coupling to introduce the furan-2-yl group. Here, 4,6-dichloropyrimidine is reacted with furan-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., dioxane/water). The reaction proceeds under inert conditions at 80–90°C for 12–18 hours, achieving yields of 70–85%. Key advantages include functional group tolerance and scalability, though catalyst costs and boron-containing byproducts remain challenges.

Ligand and Solvent Effects

The choice of ligands significantly impacts coupling efficiency. Bulky phosphine ligands (e.g., SPhos) suppress homo-coupling of boronic acids, while electron-deficient ligands (e.g., XPhos) accelerate transmetallation. Solvent systems with high dielectric constants (e.g., THF/water) improve catalyst solubility but may necessitate higher temperatures for optimal activity.

Cyclocondensation of β-Diketones with Furan-2-Carboxamidine

One-Pot Synthesis

A less conventional method involves cyclocondensation of 1,3-dichloroacetone with furan-2-carboxamidine hydrochloride in ethanol under reflux. This one-pot reaction forms the pyrimidine ring via sequential β-diketone enolization and nucleophilic attack by the amidine nitrogen. While yields are modest (50–60%), this route avoids pre-functionalized pyrimidine intermediates, simplifying purification.

Acid-Catalyzed Ring Closure

Protic acids (e.g., HCl or H₂SO₄) catalyze the cyclization step by protonating the carbonyl oxygen, enhancing electrophilicity at the β-carbon. However, excessive acidity may protonate the furan oxygen, leading to ring-opening side reactions. Optimal pH ranges (2.5–3.5) balance reaction rate and selectivity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| POCl₃ Chlorination | 65–78 | >95 | High selectivity, scalable | Requires harsh conditions |

| Suzuki Coupling | 70–85 | >98 | Mild conditions, modular | Catalyst cost, boron waste |

| Cyclocondensation | 50–60 | 90–95 | One-pot synthesis | Low yield, side reactions |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(furan-2-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives or reduction to form tetrahydrofuran derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include 2-(2-Furyl)-4-amino-6-chloropyrimidine, 2-(2-Furyl)-4,6-diaminopyrimidine, etc.

Oxidation Products: Furan derivatives like 2-furancarboxylic acid.

Reduction Products: Tetrahydrofuran derivatives.

Scientific Research Applications

4,6-Dichloro-2-(furan-2-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(furan-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

2-(2-Furyl)-4-chloropyrimidine: Similar structure but with only one chlorine atom.

2-(2-Furyl)-5,6-dichloropyrimidine: Chlorine atoms at different positions.

2-(2-Furyl)-4,6-dimethylpyrimidine: Methyl groups instead of chlorine atoms.

Uniqueness

4,6-Dichloro-2-(furan-2-yl)pyrimidine is unique due to the presence of both chlorine atoms and the furan ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Q & A

Q. What are the common synthetic routes to prepare 4,6-dichloro-2-(furan-2-yl)pyrimidine and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or displacement reactions starting from thiobarbituric acid, which is cost-effective and readily available. For example, 4,6-dichloro-2-(methylthio)pyrimidine is synthesized in two steps with 92% overall yield, followed by functionalization at the 2-position. The furan substituent can be introduced via Suzuki-Miyaura coupling or direct displacement of a leaving group (e.g., methylthio or sulfone) using furan derivatives. Key steps include chlorination (e.g., NCS for C5 chlorination) and deprotection of protecting groups like benzyloxy .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield | Key Intermediate |

|---|---|---|---|

| 1 | Thiobarbituric acid → Dichloropyrimidine | 92% | 4,6-Dichloro-2-(methylthio)pyrimidine |

| 2 | Benzyl alcohol/NaH | 86% | 4,6-Bis(benzyloxy)pyrimidine |

| 3 | KCN displacement | 95% | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile |

Q. How can selective functionalization at the 4- and 6-positions of this compound be achieved?

- Methodological Answer : Sequential palladium-catalyzed cross-coupling reactions with triorganoindium reagents allow selective substitution at C4 and C6. For example, C4 can be functionalized first under mild conditions (e.g., room temperature), followed by C6 substitution under heating. Steric and electronic factors influence selectivity, with electron-rich substituents favoring C4 substitution .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : and NMR (including APT for quaternary carbon assignment) confirm regiochemistry and substitution patterns .

- Mass Spectrometry : APCI+ MS validates molecular weight and fragmentation pathways .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm) .

Advanced Research Questions

Q. How does the choice of base influence chemoselectivity in SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine?

- Methodological Answer : Weak bases (e.g., NaHCO) favor chloride displacement by anilines or secondary amines, while strong bases (e.g., KOtBu) deprotonate amines, enabling sulfone displacement. For example:

Q. What strategies improve low yields in the chlorination of pyrimidine derivatives?

- Methodological Answer : Optimizing reaction conditions (temperature, stoichiometry) and using alternative chlorinating agents (e.g., POCl instead of NCS) can enhance yields. For example, chlorination of 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile with NCS achieves 95% yield at C5, but subsequent deprotection yields drop to 30%. Microwave-assisted synthesis or flow chemistry may mitigate side reactions .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, electron-withdrawing groups (e.g., Cl, sulfone) direct electrophiles to electron-rich positions. Experimental validation via Hammett plots or kinetic isotope effects complements computational predictions .

Q. What mechanistic insights explain the photoredox alkylation of 4,6-dichloro-2-(methylsulfonyl)pyrimidine?

- Methodological Answer : Cyclic voltammetry reveals a reduction potential of −1.68 V (vs. SCE), indicating the sulfone group is not reduced under photoredox conditions. Instead, alkyl radicals generated from DHPs (e.g., cyclohexyl DHP) selectively add to the pyrimidine ring. Stern-Volmer quenching studies confirm the absence of sulfone photoactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.